molecular formula C12H15N5OS B2434780 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034269-48-0

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2434780
CAS No.: 2034269-48-0
M. Wt: 277.35
InChI Key: CKMJBOQDIILCPI-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .

Biochemical Pathways

Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole, pyrrolidine, and thiazole rings, followed by their coupling. Common synthetic routes might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction or through the cyclization of appropriate precursors.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step would involve coupling these rings together, possibly through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could occur at the triazole or pyrrolidine rings.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings that are less sterically hindered.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science: It might be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

    Receptor Binding: It might bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: It might be used in diagnostic assays.

Industry

    Agriculture: The compound could be used in the development of new agrochemicals.

    Manufacturing: It might be used in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other compounds containing triazole, pyrrolidine, and thiazole rings.

Uniqueness

    Structural Features: The specific arrangement of the triazole, pyrrolidine, and thiazole rings.

    Biological Activity: Unique interactions with biological targets.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that combines structural elements from triazole, pyrrolidine, and thiazole. Its unique chemical composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4OSC_{12}H_{14}N_{4}OS. It features a triazole moiety that is known for its ability to interact with various biological targets. The thiazole component contributes to its potential antimicrobial and anticancer properties.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors in biological systems. The triazole and thiazole rings facilitate binding to active sites on target proteins, leading to modulation of their activity.

Target Enzymes and Receptors

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially impacting cellular metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Biological Activity

The biological activity of the compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 µg/mL against Streptococcus mutans .
  • Compounds similar to this one have shown effectiveness against a range of bacterial strains, suggesting potential use as antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds:

  • A study demonstrated that similar compounds induced apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation .
  • The presence of the thiazole ring enhances cytotoxic effects against various cancer types, including breast and lung cancers.

Case Studies

  • Study on Anticancer Properties : In a recent study published in Molecules, compounds with similar structural features were shown to induce late apoptosis in cancer cells. These findings suggest that the compound may have therapeutic potential in oncology .
  • Antimicrobial Screening : A comprehensive screening of thiazolo[2,3-c][1,2,4]triazoles revealed promising antimicrobial activity against both bacterial and fungal strains. The study emphasized the role of specific functional groups in enhancing bioactivity .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStreptococcus mutans8 µg/mL
AnticancerA549 (Lung Cancer)IC50: 12 µM
AnticancerMDA-MB-231 (Breast Cancer)IC50: 15 µM

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJBOQDIILCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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